Lipophilicity Control: XLogP3 = 0 versus Aromatic Quinazolin‑4(3H)-one Comparator
The target compound displays a computed XLogP3 of 0, which is significantly lower than the predicted LogP of ~1.0–1.5 for the aromatic analog 2-(piperazin-1-yl)quinazolin-4(3H)-one. This difference arises from saturation of the fused benzene ring to a cyclohexene ring, reducing both aromatic surface area and π‑stacking potential [1]. In fragment‑based drug discovery, an XLogP of 0 places the compound within the optimal range for fragment solubility (Rule‑of‑Three compliance), whereas the aromatic comparator already exceeds the desired lipophilicity ceiling.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 (PubChem computed) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)quinazolin-4(3H)-one: predicted LogP ≈ 1.0–1.5 (Hit2Lead database, logP 0.28 for the ethylene‑bridged analog) |
| Quantified Difference | ΔLogP ≈ 1.0–1.5 units lower for the target |
| Conditions | Computational prediction (PubChem XLogP3 algorithm); comparator LogP from Hit2Lead database entry for 3-(2-piperazin-1-ylethyl)quinazolin-4(3H)-one (logP 0.28), aromatic analog expected higher due to planar ring system. |
Why This Matters
An XLogP of 0 keeps the compound in Rule‑of‑Three space for fragment screening, reducing the risk of aggregation and non‑specific binding that plagues more lipophilic aromatic quinazolinone fragments.
- [1] PubChem Compound Summary CID 97620012; XLogP3 value computed by PubChem 3.0. View Source
